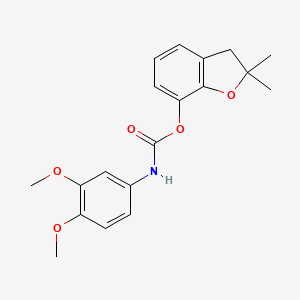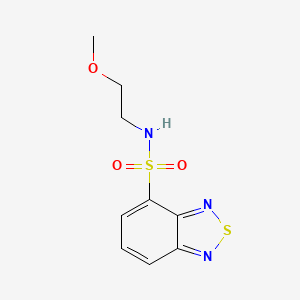
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as AIM-100, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide binds to the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This inhibition leads to decreased cell survival and proliferation, ultimately resulting in apoptosis. This compound has also been shown to inhibit other kinases, including PDK1 and SGK1, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites by targeting the Plasmodium falciparum protein kinase PfPK7. This compound has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its specificity for Akt and other kinases, which allows for targeted inhibition of these proteins. However, one limitation is its potential off-target effects on other proteins, which may complicate data interpretation. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some research groups.
Direcciones Futuras
There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of more potent and selective inhibitors of Akt and other kinases, which may have improved efficacy and fewer off-target effects. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation, may enhance its anti-tumor effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide involves the reaction of 1H-indole-3-carbaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of pure this compound for use in scientific research.
Aplicaciones Científicas De Investigación
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been studied for its potential use in cancer treatment, specifically as a small molecule inhibitor of the protein kinase Akt. Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. Inhibition of Akt with this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-6-8-21(9-7-20)12-16(22)19-18-11-13-10-17-15-5-3-2-4-14(13)15/h2-5,10-11,17H,6-9,12H2,1H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKBQBJXBZMFC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)